molecular formula C9H9F3N2O4S B2959048 1,3-Dimethyl-5-[(E)-2-(trifluoromethylsulfonyl)ethenyl]pyrimidine-2,4-dione CAS No. 2249692-14-4

1,3-Dimethyl-5-[(E)-2-(trifluoromethylsulfonyl)ethenyl]pyrimidine-2,4-dione

Cat. No. B2959048
CAS RN: 2249692-14-4
M. Wt: 298.24
InChI Key: WTNTYPMZIQYCJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dimethyl-5-[(E)-2-(trifluoromethylsulfonyl)ethenyl]pyrimidine-2,4-dione, also known as TTP488, is a small molecule drug that has been studied for its potential therapeutic effects on various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.

Mechanism of Action

1,3-Dimethyl-5-[(E)-2-(trifluoromethylsulfonyl)ethenyl]pyrimidine-2,4-dione works by blocking the activity of a protein called RAGE (receptor for advanced glycation end products). RAGE is involved in inflammation and oxidative stress, which are both implicated in various diseases. By blocking RAGE activity, this compound reduces inflammation and oxidative stress, leading to potential therapeutic effects on various diseases.
Biochemical and Physiological Effects:
This compound has been shown to reduce inflammation and oxidative stress in various animal models. In Alzheimer's disease, this compound has been shown to reduce amyloid-beta and tau pathology and improve cognitive function. In Parkinson's disease, this compound has been shown to protect dopaminergic neurons and improve motor function. In multiple sclerosis, this compound has been shown to reduce inflammation and demyelination.

Advantages and Limitations for Lab Experiments

One advantage of 1,3-Dimethyl-5-[(E)-2-(trifluoromethylsulfonyl)ethenyl]pyrimidine-2,4-dione is its specificity for RAGE, which allows for targeted inhibition of RAGE activity. However, one limitation is its potential off-target effects, which may affect other proteins and pathways. Another limitation is its potential toxicity, which may limit its therapeutic potential.

Future Directions

For 1,3-Dimethyl-5-[(E)-2-(trifluoromethylsulfonyl)ethenyl]pyrimidine-2,4-dione research include further studies on its potential therapeutic effects on various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Other future directions include studies on its pharmacokinetics and toxicity, as well as the development of more potent and specific RAGE inhibitors. Overall, this compound has potential as a therapeutic agent for various diseases, and further research is needed to fully understand its potential.

Synthesis Methods

1,3-Dimethyl-5-[(E)-2-(trifluoromethylsulfonyl)ethenyl]pyrimidine-2,4-dione is synthesized through a multi-step process, starting with the reaction of 2,4-dioxo-5-methylpyrimidine with ethyl acetoacetate to form 5-ethyl-2,4-dioxo-5-methylpyrimidine. The resulting compound is then reacted with trifluoromethanesulfonic anhydride to form 5-ethyl-2,4-dioxo-1-(trifluoromethanesulfonyl)pyrimidine. The final step involves the reaction of this compound with ethyl 2-bromoacrylate to form this compound.

Scientific Research Applications

1,3-Dimethyl-5-[(E)-2-(trifluoromethylsulfonyl)ethenyl]pyrimidine-2,4-dione has been studied for its potential therapeutic effects on various diseases. In Alzheimer's disease, this compound has been shown to reduce inflammation and improve cognitive function in animal models. In Parkinson's disease, this compound has been shown to protect dopaminergic neurons and improve motor function in animal models. In multiple sclerosis, this compound has been shown to reduce inflammation and demyelination in animal models.

properties

IUPAC Name

1,3-dimethyl-5-[(E)-2-(trifluoromethylsulfonyl)ethenyl]pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3N2O4S/c1-13-5-6(7(15)14(2)8(13)16)3-4-19(17,18)9(10,11)12/h3-5H,1-2H3/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTNTYPMZIQYCJQ-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=O)N(C1=O)C)C=CS(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C(=O)N(C1=O)C)/C=C/S(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.